

The Physiological Role of Endogenous Cortisone: A Technical Guide

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Abstract

Endogenous **cortisone**, traditionally viewed as the inactive metabolite of the potent glucocorticoid cortisol, plays a pivotal role in regulating local cortisol availability and action. This regulation is critical for maintaining physiological homeostasis and preventing the overstimulation of glucocorticoid and mineralocorticoid receptors. The tissue-specific interplay between **cortisone** and cortisol is mediated by the isozymes of 11 β -hydroxysteroid dehydrogenase (11 β -HSD), which catalyze their interconversion. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and multifaceted physiological functions of endogenous **cortisone**. It details its crucial role in metabolism, immune response, and electrolyte balance, and presents the experimental methodologies used to investigate its function. This document serves as a comprehensive resource for professionals engaged in endocrinology research and the development of therapeutics targeting the glucocorticoid signaling pathway.

Introduction

Glucocorticoids (GCs) are essential steroid hormones that regulate a vast array of physiological processes, including metabolism, inflammation, immune function, and stress responses.[\[1\]](#)[\[2\]](#) The primary and most biologically active endogenous glucocorticoid in humans is cortisol.[\[4\]](#) **Cortisone**, on the other hand, is its immediate 11-keto metabolite, which is largely considered biologically inert.[\[6\]](#)[\[7\]](#) The physiological significance of **cortisone** lies not in its

direct actions, but in its role as a precursor to cortisol, allowing for precise, tissue-specific control over active glucocorticoid concentrations.[8][9] This local regulation is primarily orchestrated by two key enzymes: 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) and type 2 (11 β -HSD2).[10][11] Understanding the dynamics of the cortisol-**cortisone** shuttle is fundamental to comprehending glucocorticoid physiology and pathology.

Biosynthesis and Systemic Regulation

The production of cortisol, and by extension **cortisone**, is governed by the Hypothalamic-Pituitary-Adrenal (HPA) axis. This neuroendocrine system ensures that cortisol is released in response to stress and follows a natural circadian rhythm.[1][5][12]

- Initiation: The process begins in the hypothalamus, which releases corticotropin-releasing hormone (CRH) in response to stress or circadian signals.[5][13][14]
- Pituitary Stimulation: CRH travels to the anterior pituitary gland, stimulating the secretion of adrenocorticotropic hormone (ACTH).[1][12][15]
- Adrenal Synthesis: ACTH then acts on the adrenal cortex, specifically the zona fasciculata, to stimulate the synthesis and release of cortisol from its precursor, cholesterol.[1][16][17]
- Metabolism to **Cortisone**: Once in circulation, cortisol can be converted to the inactive **cortisone**, primarily in tissues expressing 11 β -HSD2.[6][11]
- Negative Feedback: Cortisol exerts negative feedback on both the hypothalamus and the pituitary, inhibiting the release of CRH and ACTH to maintain hormonal balance.[12][14][15][16]

Figure 1. Regulation of Cortisol and **Cortisone** via the HPA Axis.

The Cortisol-Cortisone Shuttle: Local Regulation by 11 β -HSD

The primary physiological function of **cortisone** is to serve as an inactive pool that can be locally reactivated to cortisol, or generated from cortisol to terminate its action. This "cortisol-**cortisone** shuttle" is governed by the two isozymes of 11 β -HSD.[6][10][11]

- 11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1): This enzyme primarily functions as a reductase, converting inactive **cortisone** to active cortisol.[6][11] It is predominantly found in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system.[6][18][19] By regenerating cortisol locally, 11 β -HSD1 amplifies glucocorticoid action within these specific tissues.[6]
- 11 β -Hydroxysteroid Dehydrogenase Type 2 (11 β -HSD2): In contrast, 11 β -HSD2 is a potent dehydrogenase that exclusively catalyzes the inactivation of cortisol to **cortisone**.[6][10][11] It is highly expressed in mineralocorticoid target tissues, such as the kidneys, colon, and salivary glands.[20] Its critical function is to protect the non-selective mineralocorticoid receptor (MR) from being overwhelmed by the much higher circulating concentrations of cortisol, thereby allowing aldosterone to bind and regulate sodium balance.[10][11][20] It also plays a vital role in the placenta, protecting the fetus from high maternal glucocorticoid levels.[10]

Figure 2. The Cortisol-Cortisone shuttle in different tissues.

Key Physiological Functions

The physiological effects related to **cortisone** are indirect and stem from its role in modulating local cortisol concentrations.

Metabolic Regulation

In metabolic tissues like the liver and adipose tissue, 11 β -HSD1-mediated regeneration of cortisol from **cortisone** is a key regulator of energy metabolism.

- Liver: Increased local cortisol stimulates gluconeogenesis (the production of glucose), contributing to the maintenance of blood glucose levels during fasting.[2][21]
- Adipose Tissue: In fat cells, locally generated cortisol promotes the differentiation of pre-adipocytes and can contribute to visceral fat accumulation.[6][11]
- Muscle: Cortisol has catabolic effects on muscle, promoting the breakdown of protein to provide amino acids for gluconeogenesis.[2][5]

Dysregulation of 11 β -HSD1 activity is implicated in metabolic syndrome, obesity, and insulin resistance.[11]

Immune System and Inflammation

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents.[\[22\]](#)[\[23\]](#)[\[24\]](#) The cortisol-**cortisone** shuttle plays a critical role in modulating local inflammatory responses.

- Inflammation Suppression: Cortisol suppresses inflammation by inhibiting the expression of pro-inflammatory genes (like those for cytokines, chemokines, and adhesion molecules) and promoting the expression of anti-inflammatory genes.[\[25\]](#)[\[26\]](#)[\[27\]](#) This is achieved through mechanisms like transrepression, where the glucocorticoid receptor (GR) interferes with transcription factors such as NF- κ B and AP-1.[\[1\]](#)[\[25\]](#)
- Local Control: The expression of 11 β -HSD isozymes within immune cells and inflamed tissues allows for fine-tuning of the local anti-inflammatory response. For instance, increased 11 β -HSD1 activity at a site of inflammation can enhance the anti-inflammatory effects of cortisol.[\[4\]](#) Conversely, macrophages expressing 11 β -HSD2 may be rendered insensitive to the anti-inflammatory actions of cortisol.[\[4\]](#)

Renal Function and Blood Pressure

The role of 11 β -HSD2 in the kidney is paramount for preventing hypertension. By inactivating cortisol to **cortisone**, it ensures that only aldosterone can activate the mineralocorticoid receptor, which regulates sodium and water retention.[\[10\]](#)[\[20\]](#) Genetic deficiencies in the HSD11B2 gene lead to the syndrome of Apparent Mineralocorticoid Excess (AME), where cortisol illicitly activates the MR, causing severe hypertension and hypokalemia.[\[10\]](#)

Quantitative Data Summary

The balance between cortisol and **cortisone** is a critical diagnostic marker. The cortisol/**cortisone** ratio can be measured in various biological fluids to assess 11 β -HSD activity.

Parameter	Sample Type	Typical Value/Range	Significance	Reference(s)
Normal Cortisol Levels (Blood)	Serum	Morning (8 AM): 10-20 mcg/dL Afternoon (4 PM): 3-10 mcg/dL	Reflects HPA axis function and circadian rhythm.	[28]
Cortisol/Cortisone Ratio	Urine/Saliva	Varies; a higher ratio indicates a net dehydrogenase (11 β -HSD2) activity, while a lower ratio suggests reductase (11 β -HSD1) activity.	Assesses overall 11 β -HSD enzyme activity; altered in AME, Cushing's, and metabolic syndrome.	[7]
Endogenous Hormone Levels (Nails)	Nail Clippings	Cortisol: ~69.5 pg/mg Cortisone: ~65 pg/mg	Provides a long-term, integrated measure of hormone production.	[29]
Cortisol Half-Life	Plasma	~66 minutes	Reflects the rate of clearance and metabolism.	[5]

Table 1. Quantitative Parameters of Cortisol and **Cortisone**.

Experimental Protocols

Investigating the physiological functions of **cortisone** requires specific and sensitive methodologies to measure steroid levels and enzyme activity.

Measurement of Cortisol and Cortisone

Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is the gold standard for steroid hormone quantification due to its high specificity and sensitivity, overcoming the cross-reactivity issues common in immunoassays.[\[29\]](#)[\[30\]](#)

- Principle: The method involves a two-step process. First, UPLC separates the different steroids in a sample based on their physicochemical properties. Second, the separated compounds are ionized and fragmented in a tandem mass spectrometer. Specific fragment ions for cortisol and **cortisone** are monitored for highly selective and sensitive detection and quantification.
- Protocol Outline:
 - Sample Collection: Collect biological samples (e.g., serum, saliva, urine, or tissue homogenates). For long-term measurements, nail clippings can be used.[\[29\]](#)
 - Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d4-cortisol, d7-**cortisone**) to each sample to correct for sample loss during processing and for matrix effects.
 - Extraction: Perform liquid-liquid or solid-phase extraction to isolate steroids from the complex biological matrix.
 - Chromatographic Separation: Inject the extracted sample into the UPLC system. A reverse-phase C18 column is typically used with a gradient of two mobile phases (e.g., water with formic acid and methanol/acetonitrile with formic acid) to separate cortisol and **cortisone**.
 - Mass Spectrometric Detection: The column eluent is directed to the MS/MS source (usually electrospray ionization, ESI). The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
 - Quantification: The concentration of each steroid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of standards.

Figure 3. General experimental workflow for steroid measurement.

11 β -HSD Enzyme Activity Assay

Methodology: In Vitro Radiometric Conversion Assay

This protocol measures the activity of 11 β -HSD1 (reductase) or 11 β -HSD2 (dehydrogenase) in tissue homogenates or cell lysates.

- Principle: The assay measures the rate of conversion of a radiolabeled substrate (e.g., [3 H]-**cortisone** or [3 H]-cortisol) to its product.
- Protocol Outline:
 - Tissue/Cell Preparation: Homogenize tissue or lyse cells in an appropriate buffer to release intracellular enzymes.
 - Reaction Setup: Incubate the homogenate/lysate at 37°C with a saturating concentration of the appropriate radiolabeled substrate ($[^3\text{H}]\text{-cortisone}$ for 11 β -HSD1; [^3H]-cortisol for 11 β -HSD2).
 - Cofactor Addition: Include the necessary cofactor in the reaction mix: NADPH for 11 β -HSD1 reductase activity or NAD⁺ for 11 β -HSD2 dehydrogenase activity.
 - Incubation: Allow the reaction to proceed for a defined period within the linear range of the assay.
 - Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold ethyl acetate).
 - Steroid Extraction: Extract the steroids from the aqueous phase using an organic solvent like ethyl acetate.
 - Separation and Quantification: Separate the substrate and product using thin-layer chromatography (TLC). Scrape the corresponding spots from the TLC plate and quantify the radioactivity in each using a liquid scintillation counter.

- Calculation: Calculate the percentage conversion of substrate to product and express the enzyme activity as pmol of product formed per minute per mg of protein.

Conclusion

Endogenous **cortisone** is a critical regulator of glucocorticoid action. Its primary physiological function is to act as a readily available, inactive precursor that can be converted to active cortisol in a tissue-specific manner. This conversion, mediated by the 11 β -HSD isozymes, allows for precise local modulation of cortisol's potent metabolic and anti-inflammatory effects. The cortisol-**cortisone** shuttle is essential for protecting mineralocorticoid receptors from cortisol activation and for fine-tuning the immune response. Dysregulation of this system is implicated in major health conditions, including metabolic syndrome and hypertension, making the 11 β -HSD enzymes significant targets for drug development. The methodologies outlined herein provide the foundation for further research into the complex and vital role of **cortisone** in human physiology.

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